molecular formula C8H13F3O3 B6174568 2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 2551119-32-3

2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B6174568
CAS No.: 2551119-32-3
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid involves several steps. One common synthetic route includes the reaction of tert-butyl bromide with a trifluoromethylated precursor under specific conditions . The reaction conditions typically involve the use of a strong base and an appropriate solvent to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis .

Chemical Reactions Analysis

2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles (e.g., halides, amines). The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-tert-butyl-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, depending on the specific target . The hydroxyl group also plays a role in forming hydrogen bonds with target molecules, further influencing its biological activity .

Properties

CAS No.

2551119-32-3

Molecular Formula

C8H13F3O3

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.